molecular formula C15H15N5O2S B2496679 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034499-99-3

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2496679
CAS No.: 2034499-99-3
M. Wt: 329.38
InChI Key: MHLMSIDBZZNPAY-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including a furan ring, a pyrazine ring, and a thiadiazole ring, contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo oxidation reactions, typically forming furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at various sites, including the pyrazine and thiadiazole rings, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine and thiadiazole rings. Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, acids or bases for condensation reactions.

Major Products

    Oxidation Products: Furanones, oxidized pyrazine derivatives.

    Reduction Products: Reduced pyrazine and thiadiazole derivatives.

    Substitution Products: Halogenated or alkylated pyrazine and thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its multiple heterocyclic rings and functional groups can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the thiadiazole ring, in particular, is known to enhance biological activity.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure can contribute to the stability and functionality of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrazin-2-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
  • N-(furan-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the specific combination of its heterocyclic rings and functional groups. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the furan ring, in particular, adds to its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-3-11-14(23-20-19-11)15(21)18-8-12-13(17-6-5-16-12)10-4-7-22-9-10/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLMSIDBZZNPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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